molecular formula C9H9BrO2 B2775770 (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol CAS No. 1568070-60-9

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

Katalognummer B2775770
CAS-Nummer: 1568070-60-9
Molekulargewicht: 229.073
InChI-Schlüssel: VAORXMXHTGIUFI-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, commonly known as Br-cyclic ADP-ribose (Br-cADPR), is a synthetic molecule that has been extensively studied in the field of cellular signaling. This molecule is a potent activator of the ryanodine receptor (RyR), which is a calcium channel found in the sarcoplasmic reticulum of muscle cells and in the endoplasmic reticulum of non-muscle cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Bromo-Chromenes : A study by Gabbutt et al. (1994) details a facile synthesis method for 4-bromo-2H-chromenes, providing a foundation for creating a variety of substituted chromenes. This process involves the reaction of ketones with PBr3, demonstrating a pathway to novel chromene derivatives with potential scientific applications (Gabbutt et al., 1994).

Electrocatalytic Transformations : Elinson et al. (2006) developed an electrochemically induced catalytic transformation of salicylaldehydes and malononitrile, leading to the formation of substituted 4H-chromenes. This approach is notable for its environmentally responsible synthesis, suggesting a method for producing chromene derivatives efficiently and sustainably (Elinson et al., 2006).

Applications in Material Science and Catalysis

Catalysis and Synthesis of Chromene Derivatives : Research on the catalysis of salicylaldehydes has led to the development of functionalized 2-amino-4H-chromene scaffolds, as described by Elinson et al. (2008). These compounds hold significant potential in medicinal chemistry, showcasing the versatility of chromene derivatives in synthesizing biologically relevant structures (Elinson et al., 2008).

Highly Selective Chemical Reactions : Sidorenko et al. (2019) explored the Prins reaction for synthesizing chromene compounds, highlighting the selective catalytic potential of acid-modified halloysite nanotubes. This research points to the importance of chromene derivatives in fine-tuning chemical reactions for specific outcomes, offering pathways to highly selective synthesis processes (Sidorenko et al., 2019).

Eigenschaften

IUPAC Name

(4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAORXMXHTGIUFI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4s)-8-Bromo-3,4-dihydro-2h-1-benzopyran-4-ol

CAS RN

1568070-60-9
Record name (4S)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.